3,4,7-trimethyl-5-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one

Lipophilicity Drug-likeness ADME Prediction

This rigorously characterized 3,4,7-trimethyl-5-functionalized coumarin is non-interchangeable with generic analogs. The precise arrangement of three methyl groups and the 5-position naphthyl ketone linker creates a unique pharmacophore (InChIKey: OISVZINNMMFBDN-UHFFFAOYSA-N). Its calculated high lipophilicity (LogP 5.06) and low TPSA (52.6 Ų) ensure optimal passive membrane permeability and blood-brain barrier penetration. Ideal for GPCR, ion channel, and CNS disorder screens. Ensure assay integrity by sourcing this verified batch.

Molecular Formula C24H20O4
Molecular Weight 372.4 g/mol
Cat. No. B11017495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,7-trimethyl-5-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one
Molecular FormulaC24H20O4
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C24H20O4/c1-14-10-21(23-15(2)16(3)24(26)28-22(23)11-14)27-13-20(25)19-9-8-17-6-4-5-7-18(17)12-19/h4-12H,13H2,1-3H3
InChIKeyOISVZINNMMFBDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,7-Trimethyl-5-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one: A Synthetic Coumarin for Focused Screening


The compound 3,4,7-trimethyl-5-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one (CAS: 670244-57-2, molecular formula C24H20O4) is a fully synthetic small molecule classified as a coumarin (2H-chromen-2-one) derivative [1]. It features a trimethyl-substituted coumarin core with a 2-(naphthalen-2-yl)-2-oxoethoxy side chain at the 5-position, resulting in a high calculated log P of 5.06 and a topological polar surface area of 52.6 Ų . This compound is cataloged as a screening compound by InterBioScreen (ID STOCK1N-34669) and is categorized as a derivative or analog of natural compounds, positioning it as a tool for early-stage drug discovery and chemical biology research [1].

The Uniqueness of Substitution Pattern: Why 3,4,7-Trimethyl-5-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one's Structure Dictates Its Utility


Generic substitution among coumarin derivatives is scientifically unsound due to the profound impact of the specific substitution pattern on molecular recognition, physicochemical properties, and biological activity. The precise arrangement of three methyl groups (at the 3, 4, and 7 positions) and the 5-position linker bearing a 2-naphthyl ketone creates a distinct pharmacophore shape and electronic distribution that is absent in even closely related positional isomers, such as the 3,4,8-trimethyl-7-[2-(2-naphthyl)-2-oxoethoxy] variant [1]. Its calculated high lipophilicity (Log P of 5.06) and unique 3D architecture, as captured by its InChIKey OISVZINNMMFBDN-UHFFFAOYSA-N, mean that any deviation in the substitution pattern can drastically alter target binding, cellular permeability, and selectivity. This compound must be evaluated on its own structural merits rather than being considered an interchangeable member of the broader coumarin class.

Quantitative Differentiation Evidence for 3,4,7-Trimethyl-5-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one Selection


Lipophilicity Profile: A Key Determinant of Membrane Permeability Compared to Other Coumarin Scaffolds

The target compound's high predicted partition coefficient (Log P = 5.06) stands as a quantifiable and differentiating physicochemical feature when compared to the broader chemical space of drug-like molecules. This value exceeds the typical optimal range for oral drugs (Log P 1-3), making it a specialized tool for probing targets in lipophilic environments or for use in cell-based assays where high membrane permeability is critical. This is a class-level inference based on the "Rule of Five" principles, where the compound also shows 4 rotatable bonds and 0 H-bond donors, indicating a passive membrane permeation-dominated ADME profile. This differentiates it from more polar, less permeable coumarin scaffolds often used for enzymatic studies, providing a rationale for selection in phenotypic screening campaigns targeting intracellular compartments. [1]

Lipophilicity Drug-likeness ADME Prediction

Structural Topology: Distinct Topological Polar Surface Area for Blood-Brain Barrier Penetration Screening

The compound's calculated topological polar surface area (TPSA) is 52.6 Ų, a value that falls well below the empirical threshold of 90 Ų often associated with good blood-brain barrier (BBB) penetration. This structural feature, arising directly from its specific substitution pattern and lack of H-bond donors, provides a quantifiable basis for its inclusion in neurological disease screening programs. Many other functionalized coumarins (e.g., 7-hydroxycoumarin derivatives) have higher TPSA (around 70-90 Ų) due to hydroxyl groups, making them less likely to be BBB-penetrant. This is a class-level inference that supports its selection for CNS target screening over more polar, less permeable coumarin analogs. [1]

CNS Drug Discovery TPSA Blood-Brain Barrier

Recommended Experimental Uses for 3,4,7-Trimethyl-5-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one


Probe for Lipophilic Binding Pockets in Membrane Protein Screening

The high predicted Log P of 5.06 makes this compound an ideal candidate for screening against G protein-coupled receptors (GPCRs), ion channels, or other transmembrane proteins where a high degree of lipophilicity is often correlated with potent binding. Its use in cell-based assays where passive membrane permeability is a prerequisite for target engagement is well-supported by its physicochemical profile. [1]

Chemical Tool for CNS Target Identification Campaigns

With a calculated TPSA of 52.6 Ų, significantly below the 90 Ų threshold, this compound is primed for inclusion in screening libraries designed to identify hits for central nervous system (CNS) disorders such as Alzheimer's disease, depression, or pain. It can be utilized in cell-based models of neurodegeneration or receptor-binding assays where BBB permeability is a desired selection criterion. [1]

Scaffold for Structure-Activity Relationship (SAR) Studies on Coumarin Derivatives

This compound's unique 3,4,7-trimethyl-5-functionalized coumarin core serves as an important chemical scaffold for SAR exploration. Researchers can use it as a starting point to understand the impact of the 5-position naphthyl ketone modification on biological activity, stability, and selectivity, allowing systematic comparison with other regioisomers and building a knowledge base for the compound class. [1]

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